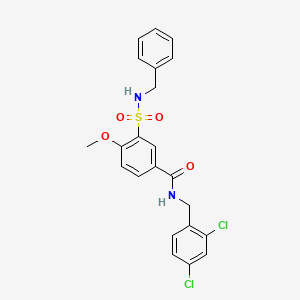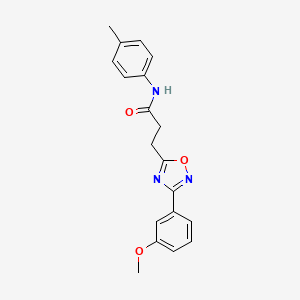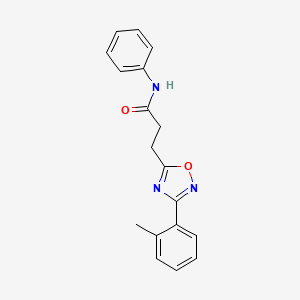
N-(2,5-dimethylphenyl)-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,5-dimethylphenyl)-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)butanamide, also known as DMPO, is a chemical compound with potential applications in scientific research. DMPO is a heterocyclic compound that contains both an oxadiazole and a pyridine ring. The compound is synthesized through a multistep process involving the reaction of 2,5-dimethylphenylamine with pyridin-4-ylhydrazine and subsequent reaction with butanoyl chloride.
作用机制
N-(2,5-dimethylphenyl)-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)butanamide works by trapping free radicals and forming stable adducts that can be detected and analyzed. The compound has a high affinity for free radicals and can trap a wide range of reactive species, including superoxide, hydroxyl radicals, and nitrogen dioxide. The resulting adducts can be analyzed using a variety of techniques, including electron paramagnetic resonance (EPR) spectroscopy.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. The compound has been demonstrated to reduce oxidative stress and inflammation in a variety of experimental models. This compound has also been shown to protect against ischemia-reperfusion injury and to have potential applications in the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
One of the main advantages of N-(2,5-dimethylphenyl)-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)butanamide is its high selectivity for free radicals, which allows for accurate detection and analysis of these species in biological systems. This compound is also relatively stable and can be stored for extended periods of time without significant degradation. However, this compound has some limitations in terms of its use in lab experiments. The compound can be difficult to synthesize in large quantities, and its use requires specialized equipment and expertise.
未来方向
There are a number of potential future directions for research involving N-(2,5-dimethylphenyl)-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)butanamide. One area of interest is the development of new spin traps that can trap a wider range of free radicals and reactive species. Another potential direction is the use of this compound in combination with other antioxidants or anti-inflammatory agents to enhance its therapeutic potential. Finally, there is a need for further studies to explore the mechanisms underlying the effects of this compound in various disease models.
合成方法
The synthesis of N-(2,5-dimethylphenyl)-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)butanamide involves a multistep process starting with the reaction of 2,5-dimethylphenylamine with pyridin-4-ylhydrazine in the presence of a catalyst. The resulting product is then reacted with butanoyl chloride to form this compound. The synthesis of this compound is a complex process that requires careful control of reaction conditions to ensure high yields and purity.
科学研究应用
N-(2,5-dimethylphenyl)-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)butanamide has potential applications in scientific research, particularly in the field of free radical chemistry. The compound is a spin trap that can be used to detect and identify free radicals in biological systems. This compound has been used extensively in studies of oxidative stress and inflammation, as well as in investigations of the mechanisms underlying various diseases.
属性
IUPAC Name |
N-(2,5-dimethylphenyl)-4-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c1-13-6-7-14(2)16(12-13)21-17(24)4-3-5-18-22-19(23-25-18)15-8-10-20-11-9-15/h6-12H,3-5H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRKCVHIHPANAER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CCCC2=NC(=NO2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isobutyramide](/img/structure/B7699734.png)

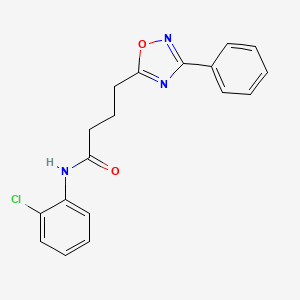

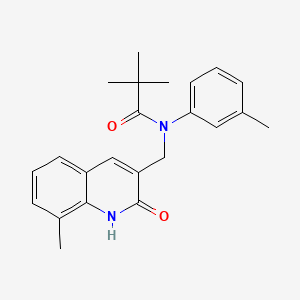
![N-(tert-butyl)-2-methyl-6-oxo-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B7699766.png)

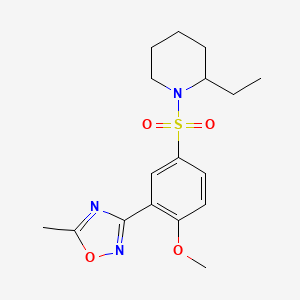
![1-(4-methoxybenzenesulfonyl)-N-[(pyridin-4-yl)methyl]piperidine-3-carboxamide](/img/structure/B7699781.png)


